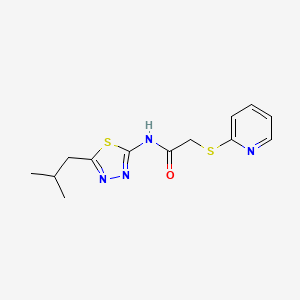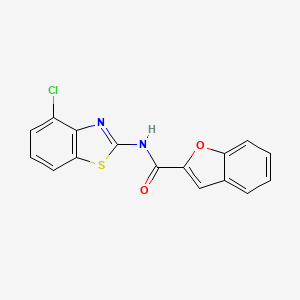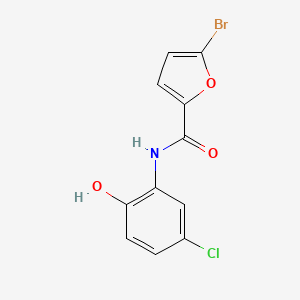![molecular formula C14H12BrClO2 B5728784 {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol, also known as BBMC, is a chemical compound that has gained significant attention in the field of scientific research. BBMC is a white crystalline powder that belongs to the family of benzylphenyl ethers. It has been used in various studies to investigate its potential as an antitumor agent. In
Wirkmechanismus
The mechanism of action of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol is not fully understood. However, studies have suggested that {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting topoisomerase II, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol may prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has been shown to have low toxicity in vitro and in vivo studies. In addition to its antitumor activity, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in lab experiments is its low toxicity. This allows for higher concentrations of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol to be used without causing harm to cells or animals. However, one limitation is the limited solubility of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Another direction is to explore the use of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in combination with other anticancer agents to improve its efficacy. Furthermore, studies could be conducted to optimize the synthesis of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol and improve its solubility for better bioavailability.
Conclusion:
In conclusion, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol is a promising compound that has shown potential as an antitumor agent. Its low toxicity and anti-inflammatory and antioxidant properties make it a valuable compound for further research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol involves the reaction of 2,5-dichlorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol as a white crystalline powder. The yield of the synthesis is typically around 60%.
Wissenschaftliche Forschungsanwendungen
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBCPWUVWHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)



![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
